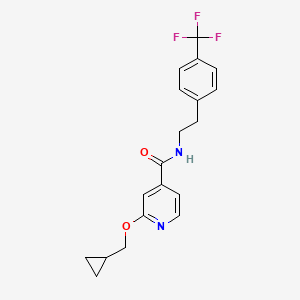
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide (referred to as CPM-TFPI ) is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of CPM-TFPI, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C17H19F3N2O2
- Molecular Weight : 344.34 g/mol
- CAS Number : Not specifically listed; however, related compounds can be referenced for structural comparisons.
CPM-TFPI is believed to exert its biological effects primarily through the modulation of phosphodiesterase (PDE) enzymes and other molecular targets involved in inflammatory and neurological pathways. Specifically, it has shown selective inhibition of PDE4, which plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP), a key signaling molecule in various physiological processes.
Biological Activity
-
Anti-inflammatory Effects :
- CPM-TFPI has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation, such as asthma and rheumatoid arthritis.
- In vivo studies demonstrated that CPM-TFPI administration led to decreased airway hyperreactivity in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory diseases.
-
Neuroprotective Properties :
- Research indicates that CPM-TFPI may protect neuronal cells from oxidative stress and apoptosis. In models of cerebral ischemia, the compound enhanced cell viability and reduced reactive oxygen species (ROS) production.
- The neuroprotective effects are thought to be mediated through the activation of the AKT/GSK3β signaling pathway, which is crucial for cell survival and metabolic regulation.
-
Antitumor Activity :
- Preliminary studies have suggested that CPM-TFPI exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound appears to interfere with cell cycle progression and induce apoptosis in tumor cells.
- The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index for potential anticancer applications.
Case Study 1: Anti-inflammatory Activity
A study conducted on ovalbumin-induced asthmatic mice revealed that treatment with CPM-TFPI significantly reduced eosinophil infiltration into lung tissues and lowered levels of inflammatory markers compared to untreated controls. The effective dose was determined to be 10 mg/kg body weight, demonstrating a dose-dependent response.
Case Study 2: Neuroprotection in Ischemia
In a model of middle cerebral artery occlusion, administration of CPM-TFPI resulted in reduced infarct size and improved neurological scores. Histological analysis showed decreased neuronal loss and enhanced preservation of brain architecture, supporting its potential use in stroke therapy.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-3-13(4-6-16)7-9-24-18(25)15-8-10-23-17(11-15)26-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWSQBQVVZRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













